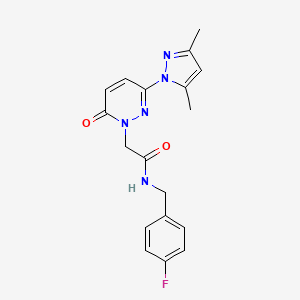

2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide

Description

Properties

IUPAC Name |

2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN5O2/c1-12-9-13(2)24(21-12)16-7-8-18(26)23(22-16)11-17(25)20-10-14-3-5-15(19)6-4-14/h3-9H,10-11H2,1-2H3,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWIXIPHNLHAUSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=C(C=C3)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of the compound is , characterized by a pyrazole ring fused with a pyridazine moiety. The presence of a fluorobenzyl group enhances its biological activity through increased lipophilicity and potential receptor interactions.

Anticancer Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. A study on similar pyrazole compounds demonstrated their ability to inhibit mTORC1 activity, leading to increased autophagy in pancreatic cancer cells (MIA PaCa-2) . These findings suggest that our compound may also function as an autophagy modulator with potential anticancer effects.

The proposed mechanism involves the disruption of autophagic flux by interfering with mTORC1 reactivation. This results in the accumulation of LC3-II, a marker for autophagy, and abnormal LC3-labeled puncta under starvation conditions . Such modulation could provide a novel approach in cancer therapy, particularly in targeting resistant cancer cell lines.

Structure-Activity Relationship (SAR)

A preliminary structure-activity relationship study indicated that modifications on the pyrazole and pyridazine rings significantly influence biological activity. Compounds with enhanced metabolic stability and submicromolar antiproliferative activity were identified, suggesting that structural optimization could lead to more potent derivatives .

In vitro Studies

In vitro studies have shown that compounds structurally related to This compound can effectively reduce cell proliferation in various cancer cell lines. For instance, a related pyrazole compound demonstrated significant growth inhibition in MIA PaCa-2 cells with an IC50 value in the low nanomolar range .

Crystallographic Analysis

Crystallographic studies have provided insights into the molecular geometry and interactions of pyrazole derivatives. The crystal structure reveals extensive hydrogen bonding and π-π stacking interactions, which may contribute to their biological efficacy .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 325.36 g/mol |

| IC50 (MIA PaCa-2) | Submicromolar range |

| Mechanism | mTORC1 inhibition |

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Key Observations:

- Pyrazole vs.

- Fluorobenzyl vs. Methoxy Groups : Unlike methoxy-substituted analogs , the 4-fluorobenzyl group in the target compound provides moderate lipophilicity, favoring both solubility and membrane permeability .

- Heterocyclic Diversity: Compounds with fused rings (e.g., pyrazolo-imidazole in ) exhibit distinct binding profiles compared to pyridazinone-based structures, highlighting the target’s versatility in scaffold design .

Electronic and Solubility Properties

- Electron-Withdrawing Effects : The fluorine atom in the 4-fluorobenzyl group exerts an electron-withdrawing effect, enhancing the acetamide side chain’s polarity. This contrasts with chlorine in , which has stronger electron-withdrawing properties but may increase toxicity .

- Solubility: The dimethylpyrazole moiety’s hydrophobic nature is counterbalanced by the pyridazinone core’s polarity, achieving a logP value likely between 2.5–3.5 (estimated from analogs ). Methoxy-substituted derivatives (e.g., ) exhibit higher aqueous solubility but reduced CNS penetration .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for high yield?

The synthesis typically involves multi-step reactions, starting with the preparation of pyridazine and pyrazole intermediates. Key steps include:

- Coupling of pyridazine and pyrazole moieties via nucleophilic substitution or palladium-catalyzed cross-coupling .

- Acetamide linkage formation using carbodiimide-mediated coupling (e.g., EDCI/HOBt) under inert atmospheres .

- Fluorobenzyl group introduction via reductive amination or alkylation .

Q. Optimization Parameters :

| Parameter | Impact on Yield | Example Conditions |

|---|---|---|

| Solvent | Polar aprotic solvents (DMF, DMSO) enhance solubility | DMF at 80°C |

| Catalyst | Pd(PPh₃)₄ improves coupling efficiency | 5 mol% Pd catalyst |

| Temperature | Controlled heating (60–100°C) prevents decomposition | 72-hour reflux |

Q. How should researchers validate the compound’s structural integrity and purity?

- Nuclear Magnetic Resonance (NMR) : Confirm substituent positions via ¹H/¹³C NMR (e.g., pyridazine C=O at ~165 ppm, fluorobenzyl aromatic protons at 7.2–7.4 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to achieve ≥95% purity .

- Mass Spectrometry (MS) : ESI-MS expected m/z: [M+H]⁺ ≈ 412.2 .

Advanced Research Questions

Q. What strategies address contradictory bioactivity data across structural analogs?

Discrepancies in biological activity (e.g., enzyme inhibition vs. cytotoxicity) often arise from:

Q. Methodological Approach :

Perform dose-response assays across multiple cell lines.

Compare molecular docking simulations (e.g., AutoDock Vina) with experimental IC₅₀ values .

Use SAR tables to correlate substituents with activity:

| Analog Structure | Bioactivity (IC₅₀, μM) | Key Feature |

|---|---|---|

| 4-Fluorobenzyl | 0.45 | Enhanced solubility |

| 4-Chlorobenzyl | 0.82 | Increased lipophilicity |

| Morpholine-substituted | 1.20 | Reduced cytotoxicity |

Q. How can researchers design experiments to elucidate the mechanism of action?

- Target Identification : Use chemical proteomics (e.g., affinity chromatography coupled with LC-MS/MS) to isolate binding proteins .

- Pathway Analysis : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis or kinase signaling) .

- Kinetic Studies : Measure enzyme inhibition (e.g., kinase assays) under varying ATP concentrations to determine inhibition mode (competitive/uncompetitive) .

Methodological Considerations for Data Reproducibility

Q. What are common pitfalls in experimental design for this compound?

- Intermediate instability : Pyrazole intermediates may degrade if stored in protic solvents; use anhydrous DCM for long-term storage .

- Fluorine-specific artifacts : ¹⁹F NMR is essential to confirm fluorobenzyl group integrity .

Q. How should researchers mitigate batch-to-batch variability?

- Standardized protocols : Adopt strict temperature/pH controls during acetamide coupling .

- Quality Control (QC) : Implement LC-MS for each synthetic batch to monitor byproducts (e.g., dehalogenated impurities) .

Comparative Analysis with Structural Analogs

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.